An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole: Properties, Synthesis, and Applications
Introduction
2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research and development.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a versatile reactivity profile, making it a valuable building block in modern organic synthesis.[2] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-Bromo-5-fluoroanisole, with a focus on practical, field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
Core Chemical Properties
The key physicochemical properties of 2-Bromo-5-fluoroanisole are summarized in the table below. This data is essential for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 450-88-4 | [4] |
| Molecular Formula | C₇H₆BrFO | [4] |
| Molecular Weight | 205.02 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 143-145 °C at 760 mmHg | [4] |
| Density | ~1.5983 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | ~1.542 | [4] |
| Purity (typical) | ≥97% (GC) | [5] |
Spectroscopic Data (Representative)
Spectroscopic data is critical for the identification and characterization of 2-Bromo-5-fluoroanisole. Below are typical spectral characteristics.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around δ 3.8-3.9 ppm. The aromatic protons would be expected in the range of δ 6.7-7.4 ppm, with coupling constants reflecting their ortho, meta, and para relationships, as well as coupling to the fluorine atom.[2][3]
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The carbon attached to the bromine will also be identifiable. The methoxy carbon signal would be expected around δ 56 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching of the anisole group (~1020-1250 cm⁻¹). The C-Br and C-F stretching vibrations would appear in the fingerprint region.[8][9][10][11][12]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[13] Fragmentation patterns would likely involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or the bromine atom (M-79/81).[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoroanisole.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Synthesis of 2-Bromo-5-fluoroanisole
While 2-Bromo-5-fluoroanisole is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A plausible synthetic route starting from the readily available 2-bromo-5-fluoroaniline is outlined below. This two-step process involves a diazotization reaction followed by a substitution with a methoxy group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Bromo-5-fluoroanisole.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Diazotization of 2-Bromo-5-fluoroaniline [15][16]
-
To a stirred solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2 M H₂SO₄) at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Conversion to 2-Bromo-5-fluoroanisole
-
In a separate flask, heat methanol to reflux.
-
Carefully and slowly add the cold diazonium salt solution to the refluxing methanol. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-bromo-5-fluoroanisole.
Chemical Reactivity and Key Applications
The synthetic utility of 2-Bromo-5-fluoroanisole stems from its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 2-Bromo-5-fluoroanisole is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[17][18]
Caption: Suzuki-Miyaura coupling of 2-Bromo-5-fluoroanisole.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [19][20]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-5-fluoroanisole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[1][21][22][23]
Caption: Buchwald-Hartwig amination of 2-Bromo-5-fluoroanisole.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline [24]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add 2-Bromo-5-fluoroanisole (1.0 eq) and aniline (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation
2-Bromo-5-fluoroanisole can be converted to its corresponding Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.[25][26][27]
Caption: Formation and reaction of the Grignard reagent.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde [28][29]
-
Ensure all glassware is flame-dried and under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.
-
Dissolve 2-Bromo-5-fluoroanisole (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the anisole solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath and add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Conclusion
2-Bromo-5-fluoroanisole is a strategically important building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, provides chemists with reliable and versatile methods for the construction of complex molecules. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.
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